molecular formula C16H16O3 B8445600 2-(4-Methoxyphenylmethoxy)acetophenone

2-(4-Methoxyphenylmethoxy)acetophenone

Cat. No.: B8445600
M. Wt: 256.30 g/mol
InChI Key: UNLDZYKPHAVXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenylmethoxy)acetophenone is an acetophenone derivative featuring a methoxyphenylmethoxy substituent at the 2-position of the acetophenone core. This compound is primarily utilized in agrochemical and pharmaceutical research due to its electron-rich aromatic ring, which enhances reactivity in heterocyclic synthesis . Its methoxy group (-OCH₃) acts as an electron-donating group (EDG), influencing both chemical reactivity and biological activity .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-1-phenylethanone

InChI

InChI=1S/C16H16O3/c1-18-15-9-7-13(8-10-15)11-19-12-16(17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

UNLDZYKPHAVXDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Donating vs. Electron-Withdrawing Groups
  • 2-(4-Methoxyphenylmethoxy)acetophenone: The methoxy group increases electron density on the aromatic ring, facilitating electrophilic substitution reactions. This property makes it suitable for synthesizing agrochemicals and anti-inflammatory agents .
  • 4′-Methoxy-2,2,2-Trifluoroacetophenone (CAS: 711-38-6): The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), reducing ring reactivity but enhancing metabolic stability. This compound is used in pharmaceuticals and materials science due to its resistance to oxidation .
  • 2-(4-Chlorophenyl)acetophenone (CAS: 6332-83-8): The chloro (-Cl) substituent exhibits mixed inductive (EWG) and resonance (EDG) effects. It serves as a precursor for antipsychotic drugs and UV stabilizers in polymers .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility Key Applications
This compound ~351 (estimated) Moderate in ethanol Agrochemical intermediates
4-Methoxychalcone 351 Insoluble in water Fragrances, anti-inflammatory drugs
4′-Methoxy-2,2,2-trifluoroacetophenone N/A Soluble in DMSO Pharmaceuticals, OLED materials

The trifluoromethyl derivative’s solubility in polar aprotic solvents (e.g., DMSO) enhances its utility in drug formulation, while chalcones are favored in fragrance industries due to their stability .

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